Thalidomide-Piperazine-PEG3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-Piperazine-PEG3-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to recruit E3 ligase to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
Méthodes De Préparation
The synthesis of Thalidomide-Piperazine-PEG3-NH2 involves the conjugation of Thalidomide, Piperazine, and PEG3-NH2. The process typically includes the following steps:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with Piperazine.
Piperazine Conjugation: The activated Thalidomide is then reacted with Piperazine under controlled conditions to form a Thalidomide-Piperazine intermediate.
PEG3-NH2 Attachment: The Thalidomide-Piperazine intermediate is further reacted with PEG3-NH2 to form the final this compound conjugate.
Analyse Des Réactions Chimiques
Thalidomide-Piperazine-PEG3-NH2 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thalidomide-Piperazine-PEG3-NH2 has several scientific research applications:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is utilized in studies involving the ubiquitin-proteasome system and protein homeostasis.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Thalidomide-Piperazine-PEG3-NH2 exerts its effects by recruiting E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular target of this compound is cereblon, a component of the E3 ubiquitin ligase complex. When this compound binds to cereblon, it facilitates the recognition and degradation of specific target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to Thalidomide-Piperazine-PEG3-NH2 include:
Thalidomide-Piperazine-PEG1-NH2: Another E3 ligase ligand-linker conjugate with a shorter PEG linker.
Lenalidomide: A derivative of Thalidomide with similar E3 ligase recruiting properties.
Pomalidomide: Another Thalidomide derivative used in PROTAC technology.
This compound is unique due to its specific linker length (PEG3), which can influence the efficiency and selectivity of protein degradation .
Activité Biologique
E3 Ligase Binding
Thalidomide-Piperazine-PEG3-NH2 functions as a cereblon ligand, targeting the E3 ubiquitin ligase complex . Cereblon is a critical component of the CRL4CRBN E3 ubiquitin ligase complex, which plays a crucial role in protein ubiquitination and subsequent degradation .
PROTAC Technology Application
This compound serves as a key component in Proteolysis Targeting Chimeras (PROTACs) design. PROTACs contain two different ligands connected by a linker:
- An E3 ubiquitin ligase ligand (in this case, the Thalidomide-based cereblon ligand)
- A ligand for the target protein
This bifunctional design allows PROTACs to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Structural Characteristics
The compound's structure combines several important features:
- Thalidomide-based cereblon ligand
- Piperazine moiety
- PEG3 linker
- Terminal amine group (NH2)
This structural composition allows for flexibility in PROTAC design and potentially enhances cellular permeability .
Research Findings
While specific research on this compound is limited in the provided search results, studies on related compounds and PROTAC technology provide insights into its potential biological activity:
- Selectivity Enhancement : The formation of a ternary complex (TC) between the PROTAC, E3 ligase, and target protein can impart additional selectivity beyond binary interactions. For example, the BET bromodomain degrader MZ1 showed selectivity for BRD4 degradation over BRD2 or BRD3 in HeLa cells .
- Potency : PROTAC technology has demonstrated the ability to achieve nanomolar potencies in protein degradation. For instance, VHL-based degraders of RIPK2 and ERRα showed nanomolar cellular potencies .
- Nuclear Protein Targeting : PROTACs utilizing CRBN ligands, such as ARV-825 and d-BET1, have shown the ability to induce potent protein knockdown in the nucleus, expanding the scope of targetable proteins .
Case Study: BET Protein Degradation
While not specific to this compound, the following table illustrates the potency of CRBN-based PROTACs in BET protein degradation:
PROTAC | Target | E3 Ligase | Cellular Potency |
---|---|---|---|
ARV-825 | BRD4 | CRBN | Efficient degradation of BRD2, BRD3, BRD4 |
dBET1 | BRD4 | CRBN | Efficient degradation of BRD2, BRD3, BRD4 |
MZ1 | BRD4 | VHL | Selective for BRD4 over BRD2, BRD3 |
This case study demonstrates the potential of CRBN-based PROTACs, like those utilizing this compound, to achieve potent and potentially selective protein degradation .
Propriétés
Formule moléculaire |
C25H35N5O7 |
---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32) |
Clé InChI |
HRAUTCNLSOQOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.